1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne
Brand Name: Vulcanchem
CAS No.: 155372-21-7
VCID: VC0020464
InChI: InChI=1S/C13H8N2O2/c16-15(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-7,10H
SMILES: C1=CC=C(C(=C1)C#CC2=CC=CC=N2)[N+](=O)[O-]
Molecular Formula: C13H8N2O2
Molecular Weight: 224.21 g/mol

1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne

CAS No.: 155372-21-7

VCID: VC0020464

Molecular Formula: C13H8N2O2

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne - 155372-21-7

Description

1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne is a chemical compound . Research concerning pyridine iridium complexes has involved alkynes with pyridine rings . For example, insertion reactions using cyclometalated pyridine iridium complexes with aromatic alkynes have been studied . In these studies, terminal alkynes react with the iridium complexes to form five- and seven-membered doubly cycloiridated complexes . Internal alkynes can form similar five- and seven-membered complexes or di-insertion products .

Other research has explored reactions between metal carbynes and terminal alkynes, yielding acyclic addition products with common substituents such as pyridine . The process demonstrated compatibility with heterocycles like pyridine . Additionally, alkynes can undergo trimerization reactions to form benzene rings, and the cotrimerization of alkynes and nitriles can produce substituted pyridines .

In the context of self-immolative linkers, pyridine cores have been used to construct systems that undergo elimination reactions, releasing reporter units upon activation . These systems have shown faster elimination rates compared to benzene-based systems due to the higher concentration of the conjugate base in pyridine systems .

CAS No. 155372-21-7
Product Name 1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne
Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
IUPAC Name 2-[2-(2-nitrophenyl)ethynyl]pyridine
Standard InChI InChI=1S/C13H8N2O2/c16-15(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-7,10H
Standard InChIKey PHVUSNDFFJPQPI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C#CC2=CC=CC=N2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)C#CC2=CC=CC=N2)[N+](=O)[O-]
Synonyms 2-[2-(2-Nitrophenyl)ethynyl]pyridine;
PubChem Compound 2749509
Last Modified Sep 17 2023

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